molecular formula C13H13FN2O2S B5609604 4-fluoro-3-methyl-N-(3-methylpyridin-2-yl)benzenesulfonamide

4-fluoro-3-methyl-N-(3-methylpyridin-2-yl)benzenesulfonamide

Cat. No.: B5609604
M. Wt: 280.32 g/mol
InChI Key: DSEGBKZTBQIRFD-UHFFFAOYSA-N
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Description

4-fluoro-3-methyl-N-(3-methylpyridin-2-yl)benzenesulfonamide is a chemical compound with the molecular formula C13H13FN2O2S and a molecular weight of 280.32 g/mol . This compound is characterized by the presence of a fluorine atom, a methyl group, and a pyridine ring attached to a benzenesulfonamide structure.

Future Directions

The future directions for research on this compound could include further investigation into its synthesis, its physical and chemical properties, and its potential applications in medicinal chemistry .

Preparation Methods

The synthesis of 4-fluoro-3-methyl-N-(3-methylpyridin-2-yl)benzenesulfonamide typically involves the following steps:

Chemical Reactions Analysis

4-fluoro-3-methyl-N-(3-methylpyridin-2-yl)benzenesulfonamide undergoes various chemical reactions, including:

Scientific Research Applications

4-fluoro-3-methyl-N-(3-methylpyridin-2-yl)benzenesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-fluoro-3-methyl-N-(3-methylpyridin-2-yl)benzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

4-fluoro-3-methyl-N-(3-methylpyridin-2-yl)benzenesulfonamide can be compared with other similar compounds, such as:

Properties

IUPAC Name

4-fluoro-3-methyl-N-(3-methylpyridin-2-yl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13FN2O2S/c1-9-4-3-7-15-13(9)16-19(17,18)11-5-6-12(14)10(2)8-11/h3-8H,1-2H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSEGBKZTBQIRFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)NS(=O)(=O)C2=CC(=C(C=C2)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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